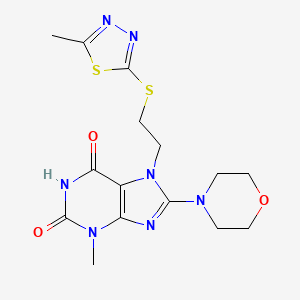

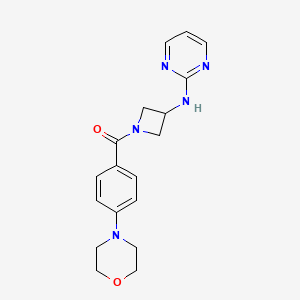

![molecular formula C21H19N3OS B2853135 (E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-70-5](/img/structure/B2853135.png)

(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

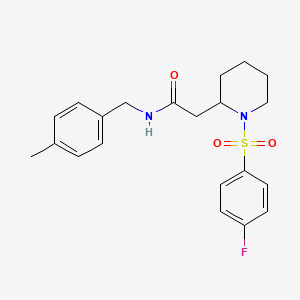

The compound is a benzamide derivative with a dimethylamino group and a methylnaphthothiazole moiety. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. They are known for their diverse biological activities . The dimethylamino group is a common functional group in organic chemistry, known for its basicity and ability to participate in various chemical reactions. Naphthothiazoles are heterocyclic compounds containing a thiazole ring fused to a naphthalene structure. They are known for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a dimethylamino group attached to one of the carbons of the benzene ring, and a methylnaphthothiazole group attached to the nitrogen of the amide group .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, benzamides and naphthothiazoles are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and reactivity .作用機序

The mechanism of action of (E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves its ability to bind to specific biological molecules and emit fluorescence when excited by certain wavelengths of light. This fluorescence can be used to track the movement and activity of these molecules in living cells and tissues, providing valuable insights into their functions and interactions.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and few side effects in laboratory experiments, making it a safe and reliable tool for scientific research. However, it is important to note that this compound may interact with certain biological systems in unpredictable ways, and caution should be exercised when using this compound in experiments.

実験室実験の利点と制限

One major advantage of (E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is its high sensitivity and specificity for detecting and imaging biological molecules and processes. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experimental settings. However, one limitation of this compound is its relatively short fluorescence lifetime, which can make it difficult to track certain biological processes over extended periods of time.

将来の方向性

There are many potential future directions for the use of (E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide in scientific research. For example, researchers may continue to explore the use of this compound as a diagnostic tool for diseases such as cancer and Alzheimer's disease. Additionally, new methods for synthesizing and modifying this compound may be developed to enhance its properties and expand its applications in biological research. Finally, researchers may continue to investigate the mechanisms of action of this compound and other fluorescent probes to gain a deeper understanding of cellular processes and develop new treatments for diseases.

合成法

The synthesis of (E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves several steps, including the preparation of the starting materials and the use of various chemical reactions to form the final product. One common method for synthesizing this compound involves the reaction of 2-amino-1-methylnaphthalene with 2-bromo-1,3-thiazole, followed by the addition of dimethylamine and benzoyl chloride to form the final product.

科学的研究の応用

(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has been widely used in scientific research as a fluorescent probe for imaging and detecting various biological molecules and processes. For example, this compound has been used to study the binding of proteins to DNA, the uptake and transport of nutrients in cells, and the activity of enzymes involved in cellular signaling pathways. This compound has also been used to develop new diagnostic tools for diseases such as cancer and Alzheimer's disease.

特性

IUPAC Name |

4-(dimethylamino)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-23(2)16-11-8-15(9-12-16)20(25)22-21-24(3)19-17-7-5-4-6-14(17)10-13-18(19)26-21/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGZMRURHQUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

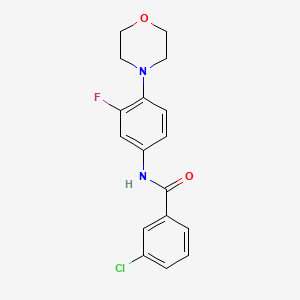

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)

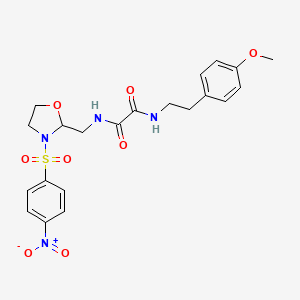

![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)

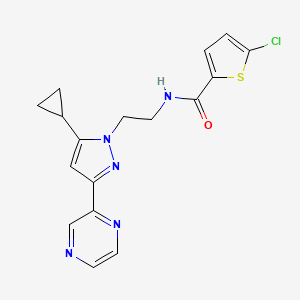

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)

![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2853073.png)